molecular formula C13H9F3O B1357670 4-(3-Trifluoromethylphenyl)phenol CAS No. 191724-12-6

4-(3-Trifluoromethylphenyl)phenol

Cat. No.: B1357670
CAS No.: 191724-12-6
M. Wt: 238.2 g/mol
InChI Key: CZUSUCKUEGOGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Trifluoromethylphenyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a phenol group

Scientific Research Applications

4-(3-Trifluoromethylphenyl)phenol has several scientific research applications:

Safety and Hazards

“4-(3-Trifluoromethylphenyl)phenol” is classified as a flammable solid and is toxic if swallowed. It causes skin and eye irritation and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-Trifluoromethylphenyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses 4-bromophenol and 3-(trifluoromethyl)phenylboronic acid as starting materials. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Mechanism of Action

The mechanism of action of 4-(3-Trifluoromethylphenyl)phenol is not fully understood. it is believed that the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The phenol group may also participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylphenol: Similar structure but lacks the additional phenyl ring.

    3-(Trifluoromethyl)phenol: The trifluoromethyl group is positioned differently on the phenyl ring.

    4-Hydroxybenzotrifluoride: Another name for 4-Trifluoromethylphenol.

Uniqueness

4-(3-Trifluoromethylphenyl)phenol is unique due to the presence of both a trifluoromethyl group and a phenol group on a biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUSUCKUEGOGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602379
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191724-12-6
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An aqueous solution of sodium hydrogen carbonate (6.9 g in 18 mL water, 82 mmol) was added to a stirred solution of 3-trifluoromethylbenzeneboronic acid (7.77 g, 41 mmol) and 4-iodophenol (6.0 g, 30 mmol) in 1,4-dioxane (90 mL). The reaction mixture was degassed, then tetrakis(triphenylphosphine) palladium (0) (1.58 g, 1.36 mmol) was added and the reaction mixture heated at 100° C. for 18 hours. The mixture was diluted with a 2M aqueous solution of HCl and extracted with ethyl acetate (50 mL). The organic layer was separated, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (5%-40% ethyl acetate in heptane gradient elution) to afford the title compound (2.17 g, 30%) as an oil.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
7.77 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.58 g
Type
catalyst
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Trifluoromethylphenyl)phenol
Reactant of Route 2
4-(3-Trifluoromethylphenyl)phenol
Reactant of Route 3
Reactant of Route 3
4-(3-Trifluoromethylphenyl)phenol
Reactant of Route 4
Reactant of Route 4
4-(3-Trifluoromethylphenyl)phenol
Reactant of Route 5
Reactant of Route 5
4-(3-Trifluoromethylphenyl)phenol
Reactant of Route 6
Reactant of Route 6
4-(3-Trifluoromethylphenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.